molecular formula C10H20Cl3N3O B12682038 2,6-Diamino-4-(diethylamino)phenol trihydrochloride CAS No. 32190-99-1

2,6-Diamino-4-(diethylamino)phenol trihydrochloride

Cat. No.: B12682038
CAS No.: 32190-99-1
M. Wt: 304.6 g/mol
InChI Key: JSHIBKQQGTTWLW-UHFFFAOYSA-N
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Description

2,6-Diamino-4-(diethylamino)phenol trihydrochloride is a chemical compound with the molecular formula C10H20Cl3N3O and a molecular weight of 304.6443 g/mol . This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diamino-4-(diethylamino)phenol trihydrochloride involves multiple steps, starting from the appropriate aromatic precursors. The reaction typically involves the nitration of an aromatic ring followed by reduction to introduce the amino groups. The diethylamino group is then introduced through a substitution reaction. The final step involves the formation of the trihydrochloride salt by treating the compound with hydrochloric acid .

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled conditions. The process involves the use of high-purity reagents and solvents to ensure the quality of the final product. The reaction conditions, such as temperature, pressure, and pH, are carefully monitored to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2,6-Diamino-4-(diethylamino)phenol trihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions include quinone derivatives, reduced amine derivatives, and various substituted phenol derivatives .

Scientific Research Applications

2,6-Diamino-4-(diethylamino)phenol trihydrochloride is used in a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,6-Diamino-4-(diethylamino)phenol trihydrochloride involves its interaction with specific molecular targets. The compound can act as an electron donor or acceptor, facilitating redox reactions. It can also form complexes with metal ions, which can influence its reactivity and biological activity. The pathways involved in its mechanism of action include electron transfer and coordination chemistry.

Comparison with Similar Compounds

Similar Compounds

    2,6-Diaminophenol: Lacks the diethylamino group, resulting in different chemical properties.

    4-(Diethylamino)phenol: Lacks the amino groups at positions 2 and 6, leading to different reactivity.

    2,4-Diamino-6-(diethylamino)phenol: Similar structure but with different substitution pattern.

Uniqueness

2,6-Diamino-4-(diethylamino)phenol trihydrochloride is unique due to the presence of both amino and diethylamino groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

32190-99-1

Molecular Formula

C10H20Cl3N3O

Molecular Weight

304.6 g/mol

IUPAC Name

2,6-diamino-4-(diethylamino)phenol;trihydrochloride

InChI

InChI=1S/C10H17N3O.3ClH/c1-3-13(4-2)7-5-8(11)10(14)9(12)6-7;;;/h5-6,14H,3-4,11-12H2,1-2H3;3*1H

InChI Key

JSHIBKQQGTTWLW-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC(=C(C(=C1)N)O)N.Cl.Cl.Cl

Origin of Product

United States

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